N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(1H-indol-3-yl)propanamide
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Overview
Description
N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(1H-indol-3-yl)propanamide is a complex organic compound characterized by its unique structure, which includes an indole moiety and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the conjugated diene system through a series of aldol condensations and subsequent dehydration reactions. The indole moiety is then introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent production. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the conjugated diene system.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(1H-indol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The conjugated diene system may also play a role in its bioactivity by participating in electron transfer reactions and stabilizing reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(1H-indol-3-yl)propanamide is unique due to its combination of an indole moiety and a conjugated diene system, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(1H-indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O/c32-28(20-17-24-21-29-27-14-8-7-13-26(24)27)31-30-25(18-15-22-9-3-1-4-10-22)19-16-23-11-5-2-6-12-23/h1-16,18-19,21,29H,17,20H2,(H,31,32)/b18-15+,19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCZCRIFTRARHP-GTLAIDDRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)CCC2=CNC3=CC=CC=C32)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=NNC(=O)CCC2=CNC3=CC=CC=C23)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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